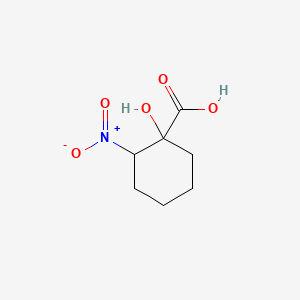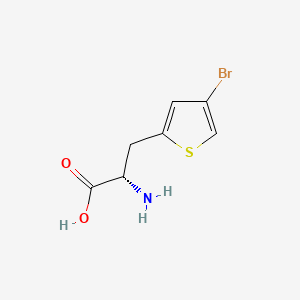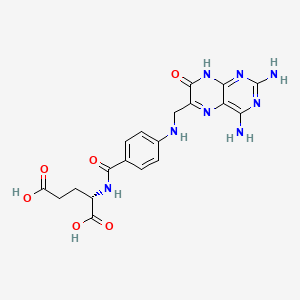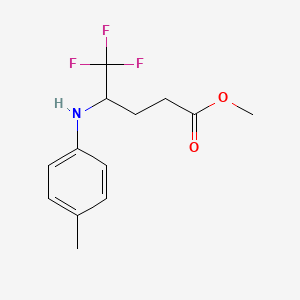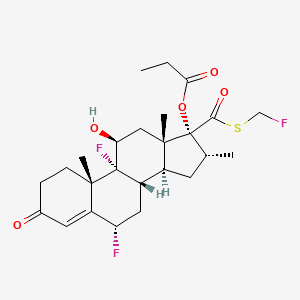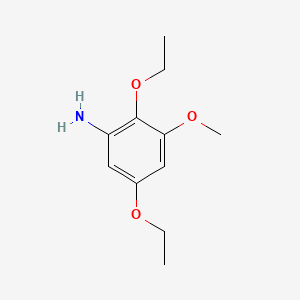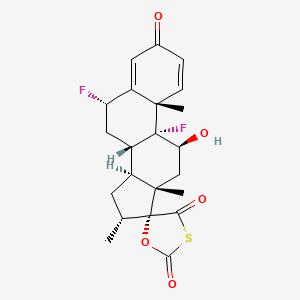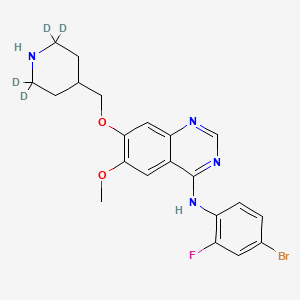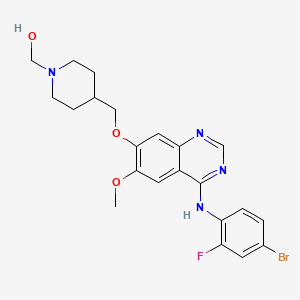
Pramiverin-d7 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pramiverin-d7 Hydrochloride is a deuterium-labeled derivative of Pramiverin Hydrochloride. It is a stable, colorless crystalline compound with a molecular formula of C21H21D7ClN and a molecular weight of 336.95. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique isotopic labeling which aids in various analytical and experimental applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Pramiverin-d7 Hydrochloride involves the isotopic labeling of Pramiverin with deuterium atoms. The process typically includes the reaction of Pramiverin with deuterated reagents, followed by crystallization and purification steps to obtain the final product. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the successful incorporation of deuterium atoms .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced crystallization techniques to achieve the desired isotopic purity and yield. The production is carried out in specialized facilities equipped with the necessary infrastructure to handle isotopic labeling and ensure the safety and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Pramiverin-d7 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Pramiverin-d7 Hydrochloride is widely used in scientific research due to its unique properties:
Chemistry: It is used as a tracer in isotopic labeling studies to investigate reaction mechanisms and pathways.
Biology: The compound is employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: The compound is utilized in the development of new materials and chemical processes, particularly in the field of catalysis and material science .
Mécanisme D'action
Pramiverin-d7 Hydrochloride exerts its effects through multiple mechanisms:
Anticholinergic Properties: It blocks muscarinic receptors, leading to the relaxation of smooth muscles.
Calcium Channel Blocking: The compound inhibits calcium influx into cells, reducing muscle contractions and spasms.
Pain Modulation: It modulates pain perception by interacting with specific molecular targets and pathways involved in pain signaling .
Comparaison Avec Des Composés Similaires
Pramiverin-d7 Hydrochloride is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Pramiverin Hydrochloride: The non-deuterated form of the compound with similar pharmacological properties but without the isotopic labeling.
Propiverine Hydrochloride: Another antimuscarinic agent with similar mechanisms of action but different chemical structure and applications.
Tolterodine: A compound with similar antimuscarinic properties used in the treatment of overactive bladder .
Propriétés
Numéro CAS |
1346598-71-7 |
|---|---|
Formule moléculaire |
C21H28ClN |
Poids moléculaire |
336.9 g/mol |
Nom IUPAC |
N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-4,4-diphenylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H27N.ClH/c1-17(2)22-20-13-15-21(16-14-20,18-9-5-3-6-10-18)19-11-7-4-8-12-19;/h3-12,17,20,22H,13-16H2,1-2H3;1H/i1D3,2D3,17D; |
Clé InChI |
BMBNXHMQMNPCIV-CNRKHXKUSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
SMILES |
CC(C)NC1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
SMILES canonique |
CC(C)NC1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Synonymes |
N-(1-Methylethyl-d7)-4,4-diphenylcyclohexanamine Hydrochloride; N-(Isopropyl-d7)-4,4-diphenylcyclohexylamine Hydrochloride; EMD 9806-d7; HSp 2986-d7; Monoverin-d7; Sistalgin-d7; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


